4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Overview
Description
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid is a complex organic compound with the molecular formula C30H21N3O9. It is known for its unique structure, which includes multiple carboxyl and amide groups. This compound is often used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form strong coordination bonds with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 4-carboxybenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then further reacted with another molecule of 4-aminobenzoic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The amide and carboxyl groups can participate in substitution reactions, forming esters or amides with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound can be used in the development of biosensors and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid involves its ability to form strong coordination bonds with metal ions. This property allows it to act as a ligand in the formation of metal-organic frameworks (MOFs). The molecular targets and pathways involved include the coordination sites on metal ions and the functional groups on the compound .
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of an amide group.
Benzoic acid, 4,4’-[1,4-phenylenebis(carbonylimino)]bis-: Another compound with multiple carboxyl and amide groups, but with a different arrangement of the functional groups.
Uniqueness
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid is unique due to its specific arrangement of carboxyl and amide groups, which allows it to form strong coordination bonds with metal ions. This property makes it particularly useful in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Properties
IUPAC Name |
4-[[4-[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-17-9-5-15(6-10-17)21(27)28)13-1-2-14(4-3-13)20(26)24-18-11-7-16(8-12-18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHCRCLTDUMGCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288271 | |
Record name | 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70142-79-9 | |
Record name | NSC55155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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